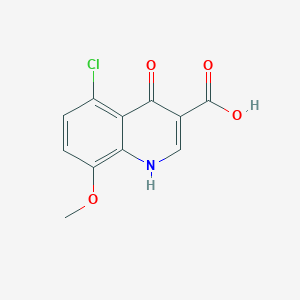
2-cyano-3-(oxolan-3-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(oxolan-3-yl)prop-2-enoic acid (2-COP) is a carboxylic acid that is used in a variety of applications due to its unique properties and structure. It is a versatile and highly reactive compound that has been used in a wide range of scientific research and industrial applications. 2-COP has been used as a reagent in a range of chemical reactions, as a catalyst in the synthesis of other compounds, and as a building block for the synthesis of more complex molecules. In addition, 2-COP has been used as a key component in the development of new drugs, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the mechanism of action of various enzymes and proteins.
科学的研究の応用
2-cyano-3-(oxolan-3-yl)prop-2-enoic acid has been used in a variety of scientific research applications. It has been used as a reagent in a range of chemical reactions, as a catalyst in the synthesis of other compounds, and as a building block for the synthesis of more complex molecules. In addition, this compound has been used as a key component in the development of new drugs, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the mechanism of action of various enzymes and proteins.
作用機序
2-cyano-3-(oxolan-3-yl)prop-2-enoic acid is an acid that is highly reactive due to its structure and reactivity. It has been used in a variety of scientific research applications due to its unique properties and structure. The mechanism of action of this compound is largely dependent on the reaction conditions and the specific chemical reaction that is being studied. Generally, this compound undergoes a nucleophilic substitution reaction with a variety of substrates, resulting in the formation of a new compound.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications due to its unique properties and structure. It has been shown to have a wide range of biochemical and physiological effects. It has been used as a reagent in a range of chemical reactions, as a catalyst in the synthesis of other compounds, and as a building block for the synthesis of more complex molecules. It has also been used as a key component in the development of new drugs, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the mechanism of action of various enzymes and proteins.
実験室実験の利点と制限
2-cyano-3-(oxolan-3-yl)prop-2-enoic acid is a highly reactive and versatile compound that has been used in a variety of scientific research applications. It has a wide range of advantages and limitations for lab experiments. One of the major advantages of this compound is its high reactivity, which allows for rapid and efficient reactions with a variety of substrates. Additionally, its structure and reactivity make it an ideal reagent for a wide range of chemical reactions. However, this compound is also highly toxic and corrosive, and must be handled with extreme caution.
将来の方向性
The use of 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid in scientific research is constantly evolving, and there are a number of potential future directions. One potential direction is the development of new drugs using this compound as a key component. Additionally, this compound could be used in the development of new catalysts for chemical reactions, or as a tool for studying the mechanism of action of various enzymes and proteins. Finally, this compound could be used to synthesize more complex molecules, or as a reagent for a range of chemical reactions.
合成法
2-cyano-3-(oxolan-3-yl)prop-2-enoic acid can be synthesized from a variety of starting materials. The most common method involves the reaction of an alkyne with a cyanide source in the presence of a strong base such as sodium hydroxide. This reaction produces a cyanohydrin, which is then hydrolyzed to yield this compound. Other methods of synthesis include the reaction of an aldehyde with a cyanide source in the presence of a strong base, the reaction of a ketone with a cyanide source in the presence of a strong base, and the reaction of an ester with a cyanide source in the presence of a strong base.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid involves the addition of a cyano group to a propenoic acid derivative, followed by the formation of an oxolane ring through a cyclization reaction.", "Starting Materials": [ "Acrolein", "Malonic acid", "Sodium cyanide", "3-Hydroxytetrahydrofuran" ], "Reaction": [ "Step 1: Acrolein is reacted with malonic acid in the presence of a base to form 2-cyano-3-hydroxybutanoic acid.", "Step 2: The cyano group is introduced by reacting 2-cyano-3-hydroxybutanoic acid with sodium cyanide.", "Step 3: The resulting 2-cyano-3-hydroxybutanoic acid is then reacted with 3-hydroxytetrahydrofuran in the presence of a dehydrating agent to form 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid." ] } | |
CAS番号 |
1251411-94-5 |
分子式 |
C8H9NO3 |
分子量 |
167.2 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



